Welcome to the BenchChem Online Store!
molecular formula C10H19NO B108482 1-Butylazepan-2-one CAS No. 19090-89-2

1-Butylazepan-2-one

Cat. No. B108482
M. Wt: 169.26 g/mol
InChI Key: VGZOTUWVGXUNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05508396

Procedure details

113.2 g of fresh caprolactam (1.0 mol) is dissolved in 250 g of crude distillate containing 3.4% of caprolactam (8.5 g of caprolactam prepared as in a), and the resulting mixture is heated to 150° C. 202 g of a 30.16 wt. % strength sodium methoxide-methanol solution (1.13 mol) is metered in at 140° C. over a period of one hour while distilling methanol. All the methanol is distilled by briefly applying vacuum. 104.5 g of n-butyl chloride (1.13 mol) is then metered in at 140° C. over a period of one hour. After allowing the mixture to continue reacting for 4 hours, the reaction mixture is subjected to an initial cooling, and all the NBC is distilled from the sodium chloride in vacuo; boiling point of NBC: 90° C./0.5 mbar. Weight: 406 g. GC Purity: 96.3% of NBC, 2.7% of caprolactam. Yield: 83.0% of theory or 91.2% if caprolactam is recycled. NBC can be redistilled through a column to give a product having a purity of about 99%.
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1.13 mol
Type
reactant
Reaction Step Three
Quantity
104.5 g
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O-].[Na+].CO.[CH2:14](Cl)[CH2:15][CH2:16][CH3:17]>>[CH2:14]([N:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:8])[CH2:15][CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
113.2 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
sodium methoxide methanol
Quantity
1.13 mol
Type
reactant
Smiles
C[O-].[Na+].CO
Step Four
Name
Quantity
104.5 g
Type
reactant
Smiles
C(CCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared as in a), and the resulting mixture
DISTILLATION
Type
DISTILLATION
Details
while distilling methanol
DISTILLATION
Type
DISTILLATION
Details
All the methanol is distilled
TEMPERATURE
Type
TEMPERATURE
Details
an initial cooling
DISTILLATION
Type
DISTILLATION
Details
all the NBC is distilled from the sodium chloride in vacuo
CUSTOM
Type
CUSTOM
Details
90° C./0.5 mbar
DISTILLATION
Type
DISTILLATION
Details
NBC can be redistilled through a column
CUSTOM
Type
CUSTOM
Details
to give a product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.